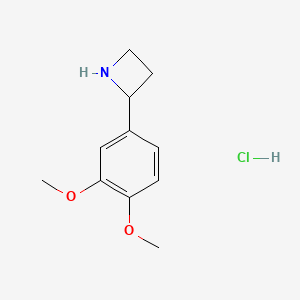
beta-Dihydroplumericinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Dihydroplumericinic acid (BDPA) is a naturally occurring carboxylic acid that is found in various plant species. It is an important component of the plant’s secondary metabolism and is involved in various biochemical pathways. BDPA has been identified as a potential therapeutic agent for the treatment of various diseases and has been studied extensively in the laboratory setting.
Wissenschaftliche Forschungsanwendungen
Potential in Anticancer Therapies
Beta-Dihydroplumericinic acid, a derivative of natural compounds, has shown promising applications in the field of oncology. Research has highlighted its potent antitumor properties, distinguishing it from many other compounds due to its selectivity in targeting cancerous cells without affecting non-malignant cells or normal tissues. This specificity is largely attributed to its direct action on mitochondria, triggering apoptosis in cancerous cells, which makes it a valuable alternative when conventional chemotherapy drugs fail. The compound's unique mechanism of action and its potential to circumvent drug resistance in human cancers have positioned it as an important candidate in cancer therapeutics. Clinical trials supported by significant research networks, including the U.S. National Cancer Institute, are underway to further explore its efficacy and application as a pipeline anticancer drug (Ali-Seyed et al., 2016).
Role in Metabolic Processes
This compound is also implicated in metabolic processes, particularly in the context of starvation and fuel metabolism. Studies have explored its relevance in the metabolism of free fatty acids, glycerol, glucose, lactate, and pyruvate, alongside its involvement in indirect calorimetry. The compound's efficiency in providing cellular energy, especially in ischemic states such as stroke, myocardial insufficiency, neonatal stress, genetic mitochondrial problems, and physical fatigue, underscores its therapeutic potential beyond oncology. Its ability to support the brain's survival during prolonged starvation positions it as a compound of interest for further research in metabolic disorders (Cahill, 2006).
Enhancing Cellular Functions
The modulation of cellular functions, particularly in skeletal myotubes, has been another area of application for this compound. Research has demonstrated its role in promoting L-type Ca2+ currents and charge movements in skeletal myotubes, independent of ryanodine receptor type 1 (RyR1). This suggests its potential in modulating intracellular calcium dynamics, which is crucial for various cellular processes including muscle contraction, signaling, and metabolism. The study provides insights into the molecular mechanisms through which this compound influences cellular physiology, offering potential pathways for therapeutic interventions in muscle-related disorders (Ahern et al., 2003).
Eigenschaften
IUPAC Name |
(1S,4S,8R,10R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-2-6-10-14(20-12(6)17)4-3-7-8(11(15)16)5-18-13(19-10)9(7)14/h3-7,9-10,13H,2H2,1H3,(H,15,16)/t6-,7+,9+,10+,13+,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJLGDWPUYQSHL-DQDOGHDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


